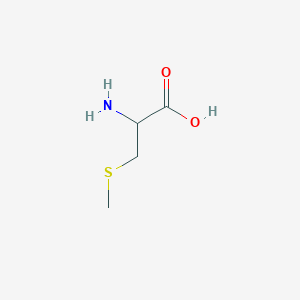
Methylcysteine
Descripción general
Descripción
Synthesis Analysis
One synthesis method involves a dedicated S-adenosylmethionine-dependent methyltransferase encoded by a gene designated as methylcysteine modification (mcmA). This enzyme is responsible for the formation of S-methylcysteine in Methanosarcina acetivorans McrA . Another approach involves the aziridination of methyl methacrylate followed by regioselective opening of the aziridine with thioacetic acid .Chemical Reactions Analysis
Methylcysteine has been implicated in the chemical preparation of ubiquitin thioester. The N-methylcysteine is utilized as an N→S acyl transfer device, and in its protected form serves as a latent thioester functionality .Physical And Chemical Properties Analysis
Methylcysteine is a white solid with a molar mass of 135.18 g·mol−1. It has a melting point of 248 °C (478 °F; 521 K) .Aplicaciones Científicas De Investigación
Antioxidant and Anti-Inflammatory Properties
Methylcysteine: has been studied for its potential to ameliorate oxidative stress and inflammation. Research indicates that it can mitigate intestinal, hepatic, and splenic damage induced by Cryptosporidium parvum infection. This is achieved by targeting inflammatory modulators and reducing oxidative stress, which suggests its use in managing parasitic infections and associated complications .
Homocysteine Metabolism and Cardiovascular Health
The metabolism of homocysteine, where Methylcysteine plays a role, is crucial for maintaining methionine availability and protein homeostasis. Impaired metabolism leading to elevated homocysteine levels is linked to increased risks of cardiovascular diseasesMethylcysteine could be used in predictive medical approaches, disease prevention, and treatments tailored to individual patient profiles, particularly in managing conditions like atherosclerosis and hypercoagulability states .
Nutritional Enhancement in Agriculture
Methylcysteine: has been identified in certain bean varieties, such as the Common Bean (Phaseolus vulgaris L.) , where it contributes to an increased concentration of essential amino acids like methionine and cysteine. This has implications for agricultural practices, as breeding programs could focus on enhancing the nutritional value of crops by increasing the levels of Methylcysteine and related amino acids .
Safety and Hazards
Direcciones Futuras
Research on Methylcysteine and related compounds is ongoing. For instance, homocysteine, a related compound, is being studied for its association with various diseases and metabolic syndrome . The development of new synthesis methods and the exploration of its biological context are potential future research directions .
Mecanismo De Acción
Methylcysteine, also known as S-Methylcysteine, is a sulfur-rich, non-protein amino acid found almost exclusively within cruciferous and allium vegetables . It is the S-methylated derivative of cysteine .
Target of Action
Methylcysteine primarily targets two proteins: Cathepsin D and Methylated-DNA–protein-cysteine methyltransferase . Cathepsin D is a protein involved in protein breakdown, while Methylated-DNA–protein-cysteine methyltransferase is involved in DNA repair .
Mode of Action
It is known to arise by post-translational methylation of cysteine . One pathway involves methyl transfer from alkylated DNA by zinc-cysteinate-containing repair enzymes .
Biochemical Pathways
Methylcysteine is involved in several biochemical pathways. It contributes to the folate-dependent/independent remethylation to form methionine and the transsulfuration pathway (via cystathionine) to form cysteine . These pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), for transsulfuration pathway mediated synthesis of cysteine as well as folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) in the methionine synthesis cycle .
Pharmacokinetics
Studies have shown that the principal urinary component after 24 hours was the unchanged compound .
Result of Action
Methylcysteine has been shown to have favorable anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties . Potential mechanisms include increased bile acid and sterol excretion, altered glucose- and cholesterol-related enzymes, and improved hepatic and pancreatic β-cell function .
Action Environment
The action of Methylcysteine can be influenced by various environmental factors.
Propiedades
IUPAC Name |
2-amino-3-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIDJDIHTAOVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylcysteine | |
CAS RN |
7728-98-5, 1187-84-4, 19651-44-6 | |
| Record name | S-Methylcysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7728-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-S-Methylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Methylcysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-methyl-DL-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is S-methylcysteine synthesized in plants?
A1: S-methylcysteine biosynthesis in plants, particularly in radish leaves, occurs through the methylation of cysteine. This conclusion is supported by studies using radiolabeled precursors, which showed efficient incorporation of the methyl group from methionine into S-methylcysteine sulfoxide. [, ]
Q2: Are there alternative pathways for S-methylcysteine biosynthesis?
A2: While direct methylation of cysteine appears to be the primary route in some plants, evidence suggests an alternative pathway in common bean (Phaseolus vulgaris). Stable isotope labeling studies indicate that serine and methionine are the sole precursors of free S-methylcysteine in developing seeds. This suggests a condensation reaction between O-acetylserine and methanethiol, catalyzed by BSAS4;1, a cytosolic β-substituted alanine synthase. []
Q3: What is the role of γ-glutamyl-S-methylcysteine in plants?
A3: γ-glutamyl-S-methylcysteine is a prominent non-protein amino acid found in legumes like common bean and lima bean (Phaseolus lunatus L.). It serves as a storage form of sulfur and potentially plays a role in sulfur metabolism during germination. [, , ]
Q4: How does sulfate nutrition impact S-methylcysteine accumulation?
A4: Studies in common bean have shown that the concentration of total S-methylcysteine, measured after acid hydrolysis, is positively correlated with sulfate nutrition. This suggests a regulatory role of sulfate availability in the biosynthesis of S-methylcysteine and its derivatives. []
Q5: What is the fate of S-methylcysteine during germination?
A5: During the germination of lima beans, S-methylcysteine and related peptides, including γ-glutamyl-S-methylcysteine and γ-glutamyl-S-methylcysteine sulfoxide, are metabolized into yet unidentified products. The system involving γ-glutamyl-S-methylcysteine and its sulfoxide form is proposed to have an oxidation-reduction function in the initial stages of plant growth. []
Q6: How is S-methylcysteine metabolized in other organisms?
A6: In the anaerobic protozoan parasite Entamoeba histolytica, S-methylcysteine accumulates dramatically under L-cysteine deprivation. This accumulation is linked to the increased synthesis of isopropanolamine and phosphatidylisopropanolamine. The parasite utilizes cysteine synthase to synthesize S-methylcysteine from methanethiol and O-acetylserine. []
Q7: What is the molecular formula and weight of S-methylcysteine?
A7: The molecular formula of S-methylcysteine is C4H9NO2S, and its molecular weight is 135.18 g/mol.
Q8: Is there spectroscopic data available for S-methylcysteine and its derivatives?
A8: Yes, various studies have utilized techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to characterize S-methylcysteine and its derivatives. For instance, 1H NMR was employed to confirm the direct bonding between mercury(II) and the sulfur atom in complexes of methionine and S-methylcysteine. [] Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to quantify S-methylcysteine in biological samples like hemoglobin. []
Q9: Does S-methylcysteine exhibit any biological activity?
A9: Studies have investigated the potential chemopreventive properties of S-methylcysteine against DMBA-induced mammary tumors in rats. While it demonstrated some activity, its selenium analog, Se-methylselenocysteine, exhibited significantly higher efficacy at much lower concentrations. This highlights the influence of selenium substitution on biological activity. [, ]
Q10: Does S-methylcysteine have any known toxicity?
A11: Studies on rats have shown that high dietary levels of S-methylcysteine can cause growth depression and splenic damage, similar to the effects observed with excess methionine. This suggests a potential toxicity associated with the metabolism of the methyl group in these compounds. [] Further research is needed to assess its safety profile comprehensively.
Q11: What analytical methods are used to detect and quantify S-methylcysteine?
A12: Several techniques are employed for S-methylcysteine analysis. Gas chromatography-mass spectrometry (GC-MS) enables accurate quantification in complex biological samples, such as hemoglobin, by utilizing stable isotope-labeled analogs as internal standards. [] Additionally, liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) has been used to analyze S-methylated phytochelatins. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



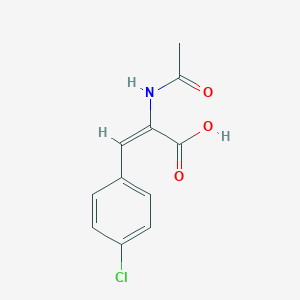
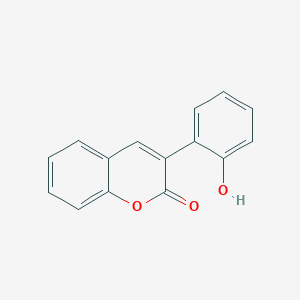

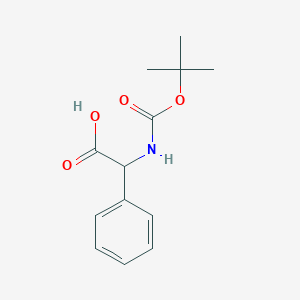
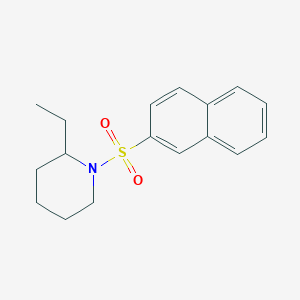
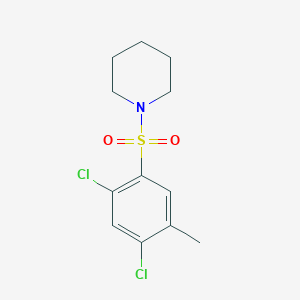


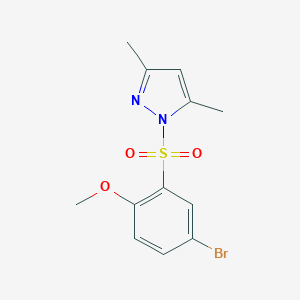
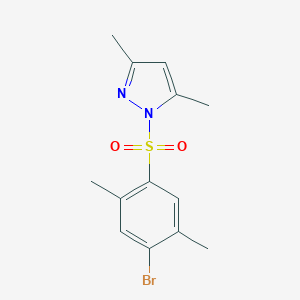
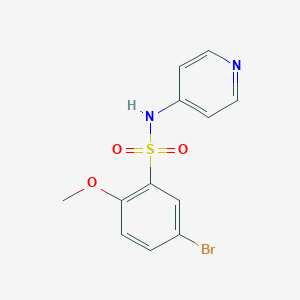
![1-[(2-methoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351854.png)
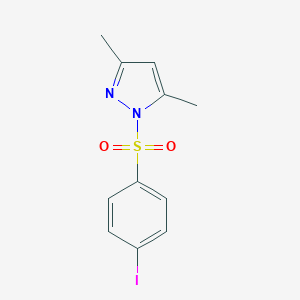
![1-(2,6-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B351861.png)